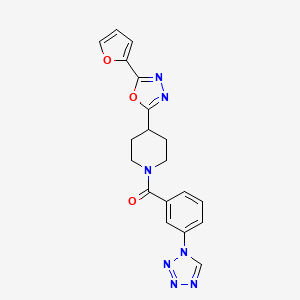
(3-(1H-テトラゾール-1-イル)フェニル)(4-(5-(フラン-2-イル)-1,3,4-オキサジアゾール-2-イル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17N7O3 and its molecular weight is 391.391. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Pogakuらの研究 は、類似のベンゾ[d][1,2,3]トリアゾール-1-イル-ピラゾール系ジヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリミジン誘導体のシリーズをスクリーニングした。これらの化合物のいくつかは、糖尿病の管理に関連する有意なα-グルコシダーゼ阻害活性を示した。
- 同じ研究 では、特定の癌細胞株(A549およびMCF-7)に対して、特定の化合物(例:4h、4d、および4e)が強力な抗癌活性を示した。さらなる調査は、その作用機序と潜在的な治療用途を探求することができる。
- 研究 は、化合物4eおよび4hが強力な抗酸化活性を示すことを発見した。そのメカニズムと潜在的な臨床的関連性を調査することは有益になる可能性がある。
- 活性化合物の安全性を評価することは不可欠である。研究 は、最も活性な化合物を非癌性HEK293細胞に対して試験し、低い毒性を示した。
抗糖尿病活性
抗癌特性
抗酸化活性
安全性プロファイル
要約すると、この化合物は、抗糖尿病、抗癌、および抗酸化研究に有望である。そのユニークな構造は、これらの分野におけるその潜在能力を最大限に引き出すためにさらなる調査を必要とする。詳細については、Pogakuらの研究論文を参照してください .
生物活性
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , identified by its CAS number 1209846-22-9 , is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18FN7O2 with a molecular weight of 419.4 g/mol . The structure features a tetrazole ring, a furan moiety, and an oxadiazole derivative, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Monoamine Oxidase (MAO) : Recent studies have indicated that derivatives containing piperazine and oxadiazole structures exhibit significant inhibitory activity against MAO-A and MAO-B enzymes. Such inhibition is crucial in the treatment of neurodegenerative diseases and mood disorders .
- Antitumor Activity : The presence of the oxadiazole ring in the structure has been linked to cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis .
- Anticonvulsant Properties : Preliminary investigations suggest that compounds with tetrazole and piperidine moieties may possess anticonvulsant effects, potentially offering therapeutic options for epilepsy .
1. In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T lymphocyte). The IC50 values reported were less than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .
2. Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the phenyl and piperidine rings significantly influence the biological activity. For instance:
- Substituents on the phenyl ring enhance binding affinity to target enzymes.
- The introduction of electron-donating groups has been associated with increased potency against cancer cells.
3. Molecular Docking Studies
Molecular docking simulations indicate that the compound binds effectively to the active sites of MAO-A, suggesting a competitive inhibition mechanism. The binding interactions primarily involve hydrophobic contacts and hydrogen bonding with critical amino acid residues within the enzyme's active site .
Case Studies
A series of case studies have explored the therapeutic applications of similar compounds:
- Case Study 1 : A derivative structurally similar to our compound was tested for its effects on neurodegenerative models in mice, showing significant improvements in cognitive function when administered at specific dosages.
- Case Study 2 : Clinical trials involving oxadiazole derivatives demonstrated a marked reduction in tumor size among participants with advanced-stage cancers, supporting the hypothesis that such compounds could serve as effective chemotherapeutic agents.
特性
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c27-19(14-3-1-4-15(11-14)26-12-20-23-24-26)25-8-6-13(7-9-25)17-21-22-18(29-17)16-5-2-10-28-16/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJTNBNICEPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














